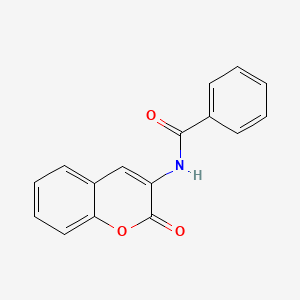

3-Benzamidocoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(11-6-2-1-3-7-11)17-13-10-12-8-4-5-9-14(12)20-16(13)19/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSXTPNFVSJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291291 | |

| Record name | 3-benzamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-08-8 | |

| Record name | NSC74690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Findings and Applications

Enzyme Inhibition Studies

Coumarin (B35378) derivatives have demonstrated considerable potential as enzyme inhibitors, a property extensively leveraged in drug discovery. The introduction of a benzamide (B126) group at the C3 position can significantly influence these inhibitory capabilities.

Carbonic Anhydrase (CA) Inhibition: Certain 3-substituted coumarin derivatives have been developed as selective inhibitors of carbonic anhydrase isoforms IX and XII, which play roles in tumor progression. For example, tertiary sulfonamide derivatives like compound 6c showed selective inhibition against CA IX with an IC50 of 4.1 µM, while carbothioamides and oxime ether derivatives also exhibited good inhibition against CA IX and XII nih.gov.

Monoamine Oxidase (MAO) Inhibition: The coumarin scaffold is considered ideal for MAO inhibitors, crucial for treating neurodegenerative diseases. Phenyl substitution at the C3 position has been shown to enhance MAO-B inhibition and selectivity for MAO-A. Studies on 3-phenylcoumarin (B1362560) derivatives have identified potent MAO-B inhibitors, with one derivative exhibiting an IC50 of 56 nM scienceopen.comfrontiersin.org.

Dipeptidyl Peptidase III (DPP III) Inhibition: Research into coumarin derivatives as DPP III inhibitors revealed that compounds with specific substitutions at C3 and C7 positions, such as 3-benzoyl-7-hydroxy-2H-chromen-2-one (compound 12 ), displayed potent inhibition with an IC50 of 1.10 µM nih.gov.

Chitinase (B1577495) Inhibition: Derivatives of 7-benzamidocoumarin have been evaluated for their chitinase inhibitory activity. Compound 9 emerged as a strong inhibitor of chitinase, suggesting potential applications in parasitic infections or agricultural pest control researchgate.netinnovareacademics.ininnovareacademics.inresearchgate.net.

Antimicrobial and Anticancer Activities

Coumarin derivatives, including those with amide functionalities, have shown promising antimicrobial and anticancer properties.

Antimicrobial Activity: A series of 7-benzamidocoumarin derivatives were synthesized and tested for their antimicrobial efficacy. Compounds 9 , 11 , 12 , 21 , and 23 demonstrated good antibacterial activity, with compound 21 showing potent activity against Staphylococcus aureus, Bacillus pumilus, and Salmonella typhi (MIC 6.25 µg/mL) researchgate.netinnovareacademics.ininnovareacademics.in. These compounds also exhibited antifungal activity against Candida albicans and Candida tropicalis. Notably, some coumarin derivatives with C3 substitutions were found to act as efflux pump inhibitors (EPIs) rather than direct antibacterial agents, enhancing the efficacy of existing antibiotics against resistant strains mdpi.com.

Anticancer Activity: Coumarin derivatives have been extensively studied for their anticancer potential. Coumarin-3-carboxamide derivatives, particularly those with fluoro-substituted benzamide groups (e.g., 14b , 14e ), have shown significant inhibition against cancer cell lines like HepG2 and HeLa, with IC50 values in the low micromolar range, comparable to doxorubicin (B1662922) mdpi.com. Studies on 3-heteroaryl-coumarins synthesized via a three-component reaction also indicated promising anticancer activities against HEPG2 cells frontiersin.org. Furthermore, coumarin derivatives have been investigated for their ability to inhibit enzymes crucial for cancer cell replication, such as topoisomerase IIα, though direct inhibition was not observed at tested concentrations for some synthesized derivatives gaacademy.org.

Fluorescent Probes and Other Applications

While the primary focus of this review is on 3-benzamidocoumarins, it's worth noting the broader applications of coumarins as fluorescent probes. Coumarin derivatives with specific substitutions can be designed to exhibit environmentally sensitive fluorescence, making them valuable for monitoring biological processes, detecting metal ions, or imaging cellular components rsc.orgchim.itniscair.res.innih.gov. Although direct applications of 3-benzamidocoumarin as fluorescent probes are not extensively detailed in the provided literature, the general principle of coumarin fluorescence suggests potential in this area if appropriately functionalized.

Data Tables

The following tables summarize some of the research findings related to coumarin derivatives, highlighting activities relevant to the discussion of 3-substituted and benzamide-containing coumarins.

Table 1: Enzyme Inhibition Data for Selected Coumarin Derivatives

| Compound ID / Description | Target Enzyme | Activity Metric | Value (approx.) | Reference |

| Compound 6c (3-sulfonamide coumarin) | Carbonic Anhydrase IX | IC50 | 4.1 µM | nih.gov |

| Compound 12 (3-benzoyl-7-hydroxycoumarin) | Dipeptidyl Peptidase III | IC50 | 1.10 µM | nih.gov |

| 3-Phenylcoumarin derivative 1 | Monoamine Oxidase B | IC50 | 56 nM | frontiersin.org |

| 3-Carboxamido-7-substituted coumarin 21 | Steroid Sulfatase (STS) | IC50 | 0.13 µM | researchgate.net |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer efficient pathways to complex molecules by combining three or more reactants in a single step. For the synthesis of this compound, specific conditions have been explored to optimize yield and purity. It has been observed that for the synthesis of this compound, acetonitrile (B52724) serves as an effective solvent, yielding good results with no significant side products. Methanol has also shown comparable yields. Notably, heating above room temperature did not lead to improved yields in this particular synthesis researchgate.net. While not exclusively for this compound, research into multi-component reactions for coumarin derivatives highlights their utility in constructing functionalized heterocyclic systems researchgate.netresearchgate.net.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to reduced reaction times and improved yields. In the context of coumarin synthesis, microwave-assisted methods have been employed for various derivatives. For instance, a microwave-assisted synthesis has been reported for coumarin 3-carboxylic acids under solvent-free conditions, utilizing specific catalysts researchgate.net. More directly relevant, microwave irradiation has been applied in the synthesis of a 7-methoxy-3-benzamidocoumarin derivative ias.ac.in. Studies on optimizing microwave-assisted reactions have shown that reaction times can be significantly reduced, for example, from 72 hours to 24 hours by employing specific light sources, suggesting potential for enhanced efficiency in related syntheses ias.ac.in.

Ultrasound-Assisted Synthesis

While specific reports detailing ultrasound-assisted synthesis directly for this compound were not prominently identified in the reviewed literature, ultrasonic irradiation is a recognized technique for promoting various organic transformations, including the synthesis of heterocyclic compounds. Its application can lead to enhanced reaction rates and yields by improving mass transfer and activating reagents.

Amide Coupling Techniques for Benzamido Linkage

The formation of the benzamido linkage, characteristic of this compound, typically involves amide coupling reactions. A common strategy involves the reaction of a 3-aminocoumarin (B156225) precursor with an appropriate benzoylating agent, such as a benzoyl chloride. For example, 3-aminocoumarin can be reacted with an acid chloride in a mixture of dichloromethane (B109758) and pyridine (B92270). The reaction is often initiated at 0°C and then stirred at room temperature for several hours, yielding the desired amide derivatives, such as (coumarin-3-yl)carbamates researchgate.netcore.ac.uk. Benzoylation using benzoyl chloride (BzCl) in pyridine has also been reported for related compounds, achieving good yields mdpi-res.com. These methods provide reliable routes for constructing the benzamido moiety onto the coumarin scaffold.

Table 1: Amide Coupling Conditions for Coumarin Derivatives

| Starting Material | Reagent/Conditions | Solvent(s) | Temperature | Reaction Time | Yield | Reference |

| 3-Aminocoumarin | Benzoyl chloride, Pyridine | Dichloromethane (DCM) | 0°C to RT | 3 h | N/A | researchgate.netcore.ac.uk |

| Compound 8 | Benzoyl chloride (BzCl), Pyridine | DCM | N/A | N/A | 88% | mdpi-res.com |

| 3-Aminocoumarin | Acid chloride | Dichloromethane, Pyridine | 0°C to RT | 3 h | N/A | researchgate.netcore.ac.uk |

Regioselective Functionalization at the C3 Position of the Coumarin System

The C3 position of the coumarin system is a key site for regioselective functionalization, allowing for the introduction of diverse substituents. Various methodologies have been developed to achieve this, including palladium-catalyzed cross-coupling reactions of coumarins with aryl halides or boronic acids, as well as classic name reactions like the Perkin and Knoevenagel condensations researchgate.net.

More advanced techniques focus on direct C-H functionalization. For instance, regioselective arylation at the C3 position of coumarins has been achieved using arylhydrazines with potassium permanganate (B83412) as an oxidant researchgate.net. Palladium-catalyzed C-H activation followed by electrophilic palladation at the C3 position has also been reported for coumarin-3-carboxylic acids ias.ac.in. Furthermore, metal-free approaches utilizing reagents like tert-butyl hydroperoxide (TBHP) have enabled the regioselective C-H functionalization of coumarins, leading to the synthesis of 3-acyl coumarins researchgate.netacs.org. These methods, along with others involving alkylation, acylation, and carbonylation at the C3 position, highlight the versatility of the coumarin scaffold for targeted chemical modifications ias.ac.inresearchgate.netacs.org.

Table 2: Examples of Regioselective C3 Functionalization of Coumarins

| Functionalization Type | Reagents/Catalysts | Coumarin Substrate(s) | Conditions | Product Type | Reference |

| Arylation | Arylhydrazines, KMnO₄ (oxidant) | Coumarins | N/A | 3-Arylcoumarins | researchgate.net |

| Arylation | Diazonium salts, Chlorophyll (biocatalyst), Visible Light | Coumarins | Room temperature | 3-Arylcoumarins | researchgate.net |

| Arylation | Pd(II) catalyst | Coumarin-3-carboxylic acids | C-H activation, Electrophilic palladation | N/A | ias.ac.in |

| C-H Functionalization | TBHP (oxidant) | Coumarins, Coumarin-3-carboxylic acids | Metal-free, solvent-free | 3-Acyl coumarins | researchgate.netacs.org |

| Alkylation | TBHP (oxidant) | Coumarins, Coumarin-3-carboxylic acids | Metal-free, solvent-free | 3-Alkyl coumarins | researchgate.netacs.org |

| Carbonylation | Aromatic aldehydes | Coumarins | Metal-free coupling | 3-Carbonylated products | researchgate.netacs.org |

Compound List:

this compound

Coumarin

3-Aminocoumarin

Coumarin-3-carboxylic acid

3-Arylcoumarin

3-Carboxy coumarins

7-Methoxy-3-benzamidocoumarin

Coumarin-3-carboxamides

6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide

6-Methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Coumarin-3-formyl chloride

2-Amino benzothiazole (B30560)

(Coumarin-3-yl)carbamates

3-Acetylcoumarins

4-Methylcoumarins

3-Aroyl coumarins

3-Acyl coumarins

3-Alkanoyl-2H-chromene-2-thiones

3-Substituted coumarin

7-Amino-4-methylcoumarin

Ethyl 2-oxo-2H-chromene-3-carboxylate

Ethyl 2-sulfanylidene-2H-chromene-3-carboxylate

Ethyl 2-sulfanylidene-2H-chromene-3-carbothioate

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

4-Arylchroman-2-ones

Biological Activity and Mechanistic Insights of 3 Benzamidocoumarin Derivatives

In Vitro Antimicrobial Activities

The emergence of drug-resistant microorganisms necessitates the continuous search for novel antimicrobial agents. Coumarin (B35378) derivatives, including those with a benzamide (B126) group, have shown promise in combating various bacterial and fungal pathogens.

Several studies have investigated the antibacterial potential of 3-benzamidocoumarin derivatives against both Gram-positive and Gram-negative bacteria. While some coumarin-3-carboxamide derivatives have shown limited activity, others, particularly those with specific substitutions or amide functionalities, have demonstrated significant efficacy.

For instance, certain coumarin triazole derivatives have exhibited comparable activity to standard antibiotics like amoxicillin (B794) and gentamycin against Bacillus subtilis and Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative) mdpi.com. Compound 2a from this series displayed a zone of inhibition (ZoI) of 38 mm against B. subtilis and 32 mm against S. aureus and E. coli mdpi.com. Derivatives featuring secondary amines have also shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, with bulkier alkyl substitutions enhancing efficacy medwinpublishers.com. Compounds such as 7a, 7c, 7d, and 7e have been noted for their marked inhibitory activity medwinpublishers.com.

Furthermore, a compound identified as ATMC demonstrated inhibitory zones ranging from 15 to 22 mm against E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris (Gram-negative), and S. aureus (Gram-positive) jmchemsci.com. Other 7-benzamidocoumarin derivatives have reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against S. aureus, Bacillus pumilus, and Salmonella typhi innovareacademics.inresearchgate.net. Coumarin derivatives coupled with benzamides have also displayed promising antibacterial activity with MIC values between 5 and 150 µg/mL, with some compounds showing activity comparable to ciprofloxacin (B1669076) researchgate.net.

Table 1: Representative Antibacterial Activity of Coumarin Derivatives

| Compound/Derivative | Target Bacteria | MIC (µg/mL) / ZoI (mm) | Reference |

| Compound 2a | B. subtilis | 38 mm (ZoI) | mdpi.com |

| Compound 2a | S. aureus | 32 mm (ZoI) | mdpi.com |

| Compound 2a | E. coli | 32 mm (ZoI) | mdpi.com |

| ATMC | S. aureus | 15-22 mm (ZoI) | jmchemsci.com |

| ATMC | E. coli | 15-22 mm (ZoI) | jmchemsci.com |

| Compound 21 | S. aureus | 6.25 µg/mL | innovareacademics.inresearchgate.net |

| Compound 21 | B. pumilus | 6.25 µg/mL | innovareacademics.inresearchgate.net |

| Compound 21 | S. typhi | 6.25 µg/mL | innovareacademics.inresearchgate.net |

| Coumarin-benzamide derivative (e.g., 6m) | Various Gram+/Gram- | 5-150 µg/mL | researchgate.net |

The antifungal properties of coumarin derivatives have also been explored, though results can vary significantly based on structural modifications. Some coumarin-based compounds have shown moderate antifungal activity against fungi such as Candida albicans mdpi.com. However, other studies indicate less encouraging or moderate results, with very limited activity observed against C. albicans in some cases medwinpublishers.com.

More potent antifungal activity has been reported for specific derivatives. For instance, compounds 11 and 21 demonstrated potent antifungal candidacy with MICs ranging from 6.25–25 µg/mL against Candida albicans and Candida tropicalis innovareacademics.inresearchgate.net. In a separate study, compound 4a exhibited antifungal activity against Candida albicans that was more than tenfold greater than that of fluconazole, and it also showed excellent activity against Candida krusei and Candida parapsilosis jrespharm.com. Compound 4a also demonstrated significant inhibition against Candida glabrata scielo.org.mx.

Table 2: Representative Antifungal Activity of Coumarin Derivatives

| Compound/Derivative | Target Fungus | MIC (µg/mL) / Inhibition (%) | Reference |

| Compound 11 | C. albicans | 6.25–25 µg/mL | innovareacademics.inresearchgate.net |

| Compound 21 | C. albicans | 6.25–25 µg/mL | innovareacademics.inresearchgate.net |

| Compound 4a | C. albicans | >10x potent than fluconazole | jrespharm.com |

| Compound 4a | C. glabrata | 87% inhibition (300 µg/ml) | scielo.org.mx |

| Compound 3a | C. tropicalis | 87% inhibition (100 µg/ml) | scielo.org.mx |

The antifilarial activity of 7-benzamidocoumarin derivatives against parasitic organisms, specifically the human lymphatic filarial parasite Brugia malayi, has been investigated. A series of these derivatives were evaluated in vitro, with compounds 13 and 20–23 showing significant efficacy. These compounds induced permanent paralysis in adult worms and demonstrated 90–95% inhibition of motility at a concentration of 10 µM researchgate.netresearchgate.net. Molecular docking studies identified compound 13 as a potential best inhibitor, showing favorable binding energy and hydrogen bonding interactions with the target enzyme OvCHT1 researchgate.net.

Table 3: Antifilarial Activity of 7-Benzamidocoumarin Derivatives

| Compound/Derivative | Target Parasite | Activity (% Inhibition of Motility) | Concentration | Reference |

| Compound 13 | Brugia malayi | 90-95% | 10 µM | researchgate.netresearchgate.net |

| Compounds 20-23 | Brugia malayi | 90-95% | 10 µM | researchgate.netresearchgate.net |

In Vitro Anticancer and Antiproliferative Mechanisms

Coumarin derivatives have emerged as promising candidates in cancer therapy due to their ability to inhibit cancer cell proliferation and induce cell death. The this compound scaffold, in particular, has been explored for its cytotoxic effects on various cancer cell lines and its impact on cellular pathways.

Studies have demonstrated the cytotoxic effects of this compound derivatives against several human cancer cell lines. For example, certain coumarin-3-carboxamide derivatives, specifically 4-fluoro and 2,5-difluoro benzamide derivatives, exhibited potent activity against the HepG2 (human hepatocellular carcinoma) cell line with IC50 values of 2.62–4.85 µM and against HeLa (human cervical cancer) cells with IC50 values of 0.39–0.75 µM mdpi.com. Another derivative, compound 3j, showed an IC50 of 1.35 µM against the MCF-7 (human breast adenocarcinoma) cell line researchgate.net. These findings highlight the potential of these compounds to selectively target and inhibit the growth of cancer cells.

Table 4: Cytotoxic Activity of Coumarin Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14b | HepG2 | 2.62 | mdpi.com |

| Compound 14e | HepG2 | 4.85 | mdpi.com |

| Compound 14b | HeLa | 0.39 | mdpi.com |

| Compound 14e | HeLa | 0.75 | mdpi.com |

| Compound 3j | MCF-7 | 1.35 | researchgate.net |

The anticancer mechanisms of coumarin derivatives often involve the modulation of critical cellular pathways that regulate cell growth, proliferation, and survival. These mechanisms commonly include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Coumarins can initiate apoptosis through various routes, including the destabilization of mitochondrial membranes, leading to the release of cytochrome c and subsequent activation of caspases nih.govnih.gov. This process can be mediated by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins nih.govnih.gov. Some coumarins can also trigger apoptosis by interacting with death receptors on cancer cell surfaces, such as TRAIL-R1/DR4 and TRAIL-R2/DR5 nih.gov.

Cell cycle arrest is another significant mechanism. Coumarin treatment has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation nih.govnih.gov. This arrest can be linked to the modulation of cell cycle regulatory proteins mdpi.com.

Furthermore, coumarins can influence key signaling pathways implicated in cancer progression. They may inhibit pro-survival pathways like PI3K/Akt/mTOR, down-regulate factors such as NF-κB, and modulate the activity of tumor suppressor proteins like p53, which plays a critical role in DNA damage response, cell cycle arrest, and apoptosis nih.govnih.govmdpi.com.

Table 5: Cellular Pathways Modulated by Coumarin Derivatives in Cancer

| Pathway/Process | Mechanism of Action |

| Apoptosis Induction | Mitochondrial membrane destabilization, cytochrome c release, activation of caspases (e.g., caspase-3), modulation of Bax/Bcl-2 ratio, interaction with death receptors (TRAIL-R1/DR4, TRAIL-R2/DR5). |

| Cell Cycle Arrest | Inhibition of cell cycle progression, often at G0/G1 or G2/M phases, through modulation of cell cycle regulatory proteins. |

| Signaling Pathway Modulation | Inhibition of pro-survival pathways (e.g., PI3K/Akt/mTOR), down-regulation of NF-κB, activation/modulation of p53 (tumor suppressor protein) leading to cell cycle arrest and apoptosis. |

Compound List

this compound

Coumarin-3-carboxamide derivatives

Coumarin triazoles

ATMC (4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin)

7-Benzamidocoumarin derivatives

Compound 14b (4-fluoro benzamide derivative)

Compound 14e (2,5-difluoro benzamide derivative)

Compound 3j

Compound 2a

Compound 2b

Compound 4a

Compound 4b

Compound 11

Compound 13

Compound 21

Compound 23

Compounds 6p, 6l, 6m

Molecular Target Interactions

The biological efficacy of coumarin derivatives is often attributed to their ability to interact with specific molecular targets within cellular pathways. Research has identified several key proteins and enzymes that are modulated by coumarin-based compounds, including Heat Shock Protein 90 (Hsp90), 5-Lipoxygenase (5-LOX), and Acid Ceramidase.

Heat Shock Protein 90 (Hsp90) Protein: Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, signaling, and survival, making it a significant target in cancer therapy. Coumarin derivatives, particularly those with modifications at the 3-position, have been investigated as Hsp90 inhibitors. For instance, studies on novobiocin (B609625) analogues, which feature a coumarin core, have explored replacements and modifications to enhance Hsp90 inhibitory activity. Research suggests that the 3-position of the coumarin core is a key site for structural modifications aimed at improving Hsp90 inhibition nih.govmdpi.comresearchgate.net. Specifically, 3-aryl coumarin derivatives have demonstrated antiproliferative effects by inhibiting Hsp90 nih.gov. While direct studies on this compound's interaction with Hsp90 are limited in the reviewed literature, the general trend indicates that modifications at the 3-position, such as the benzamido group, are relevant for targeting this chaperone mdpi.comnih.govencyclopedia.pubmdpi.com.

5-Lipoxygenase (5-LOX): Lipoxygenases (LOXs) are enzymes that play a critical role in inflammatory pathways by catalyzing the oxidation of polyunsaturated fatty acids. Coumarin derivatives have shown significant inhibitory activity against LOXs, including the human 5-LOX enzyme mdpi.comnih.govtandfonline.comthieme-connect.denih.govnih.govrsc.orgmdpi.comnih.gov. Studies have highlighted that the presence of a benzoyl ring at the 3-position of the coumarin core is a structural feature associated with enhanced lipoxygenase inhibitory activity mdpi.comnih.gov. This suggests that this compound derivatives, possessing a similar substitution pattern, are likely candidates for potent 5-LOX inhibition. For example, compound 35, a 7-substituted coumarin derivative, exhibited mixed or non-competitive inhibition against 5-LOX nih.gov. Furthermore, the antiproliferative activity of certain coumarin-based hybrids has been linked to their ability to suppress 5-LOX activity rsc.org.

Acid Ceramidase: Acid ceramidase (AC) is an enzyme involved in sphingolipid metabolism, playing a role in regulating ceramide and sphingosine-1-phosphate levels, which are implicated in cell growth, survival, and cancer progression nih.govnih.gov. Coumarin derivatives are being explored as modulators of ceramidase activity. Triazole-tethered coumarin bifunctional hybrids have been synthesized and tested for their ability to inhibit acid ceramidase activity nih.govfrontiersin.org. Compound 13d, a coumarin-1,2,3-triazole hybrid, has been associated with the inhibition of acid ceramidase activity, contributing to its antiproliferative effects rsc.org. While specific studies on this compound's direct interaction with acid ceramidase are not extensively detailed, the broader class of coumarin derivatives shows promise in this area nih.govnih.govnih.govbiorxiv.orgoncotarget.com.

Enzyme Inhibition Studies

Coumarin derivatives have been extensively studied for their enzyme inhibitory properties, targeting a range of enzymes involved in various physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibition Profile (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of monoamines, playing critical roles in neurotransmitter metabolism. Coumarin derivatives have emerged as potential inhibitors of both MAO-A and MAO-B isoforms, suggesting their utility in neurodegenerative disorders and psychiatric conditions nih.govnih.govatlantis-press.comresearchgate.net. Studies indicate that 3-substituted coumarin derivatives, including 3-arylcoumarins, exhibit MAO inhibitory activity nih.govatlantis-press.com. These compounds are valued for their relatively simple synthesis, therapeutic potential, and reversible inhibition of MAOs researchgate.net.

Chitinase (B1577495) Inhibitory Properties

Chitinases are enzymes that degrade chitin, a major component of fungal cell walls and insect exoskeletons. Inhibiting chitinases can disrupt fungal growth and development, making them targets for antifungal agents. While direct data for this compound's chitinase inhibitory properties are not prominently featured, research has evaluated related structures. Specifically, a series of 7-benzamidocoumarin derivatives were synthesized and screened for their antimicrobial and chitinase inhibitory activities researchgate.net. Although the specific results for chitinase inhibition were not detailed for these compounds, the evaluation suggests that benzamidocoumarin scaffolds are being explored in this context researchgate.net.

Lipoxygenase (LOX) Inhibitory Mechanisms

As mentioned previously, coumarin derivatives are recognized for their potent inhibition of lipoxygenases mdpi.comnih.govtandfonline.comthieme-connect.denih.govnih.govrsc.orgmdpi.comnih.gov. The inhibition mechanisms can vary, with some compounds acting as competitive inhibitors by binding to the active site, while others may exert allosteric effects or interfere with the enzyme's redox cycle thieme-connect.demdpi.com. For instance, a study on substituted coumarins demonstrated their ability to inhibit leukotriene biosynthesis via human 5-lipoxygenase nih.gov. The presence of a benzoyl ring at the 3-position of the coumarin core has been identified as a key feature for enhanced LOX inhibitory activity mdpi.comnih.gov. Understanding these mechanisms is crucial for designing more effective LOX inhibitors mdpi.com.

Carbonic Anhydrase Inhibitory Activities

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibitors of CAs have therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers. Coumarin derivatives have been explored for their CA inhibitory potential, with some studies reporting selective inhibition against specific human CA isoforms frontiersin.org. For example, bis-coumarin derivatives linked with a triazole ring demonstrated inhibitory activity against hCA IX and XII, with specific Ki values reported frontiersin.org. Similarly, coumarin-1,2,3-triazole-sulphonamide hybrids showed potent inhibition of hCA II, IX, and XII at nanomolar levels frontiersin.org.

Other Significant In Vitro Biological Activities

Beyond enzyme inhibition, coumarin derivatives, including those with benzamido substitutions, exhibit a range of other significant in vitro biological activities.

Anticancer Activity: Many coumarin derivatives have demonstrated potent anticancer properties, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and modulation of signaling pathways mdpi.comnih.govencyclopedia.pubmdpi.comnih.govrsc.orgfrontiersin.orgatlantis-press.comnih.govmdpi.com. For instance, coumarin-3-carboxamide derivatives showed potential to inhibit cancer cell growth, with specific compounds exhibiting activity comparable to doxorubicin (B1662922) nih.gov. The antiproliferative activity of certain coumarin hybrids has been linked to their dual inhibition of 5-lipoxygenase and acid ceramidase rsc.org.

Antimicrobial Activity: Coumarin derivatives possess broad-spectrum antimicrobial properties, effective against various bacteria and fungi nih.govatlantis-press.comresearchgate.netnih.govmdpi.commdpi.com. Studies have reported that benzamidocoumarin derivatives exhibit significant antibacterial and antifungal activities researchgate.net. Metal complexes derived from 3-aminocoumarin (B156225) have also been evaluated for their antibacterial and antifungal potential mdpi.com.

Antioxidant Activity: Several coumarin derivatives have demonstrated antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage nih.govtandfonline.commdpi.com. This activity is often linked to their ability to reduce reactive oxygen species (ROS) and inhibit lipid peroxidation tandfonline.com.

Anti-inflammatory Activity: Coumarin derivatives are also recognized for their anti-inflammatory effects, often mediated through the inhibition of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) nih.govnih.govtandfonline.comatlantis-press.commdpi.com.

Antidepressant-like Effects and Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A)

The serotonergic system, particularly the 5-HT1A receptor, plays a crucial role in mood regulation and is a primary target for antidepressant drugs. Research into coumarin derivatives has identified several compounds exhibiting significant affinity for the 5-HT1A receptor, suggesting their potential as antidepressant agents. Studies have synthesized and evaluated various coumarin derivatives, often featuring piperazine (B1678402) moieties linked to the coumarin core, to assess their interaction with serotonin receptors mdpi.commdpi.comresearchgate.netrsc.orgnih.gov.

Several coumarin derivatives have demonstrated high affinity for the 5-HT1A receptor, with reported binding affinities (Ki values) in the subnanomolar to low nanomolar range mdpi.comrsc.orgnih.gov. For instance, specific derivatives have shown Ki values as low as 0.3–1.0 nM for the 5-HT1A receptor rsc.orgnih.gov. Compound 11, identified as 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, exhibited a Ki of 6157 nM for the 5-HT1A receptor and acted as an antagonist with an IC50 of 0.043 µM mdpi.comresearchgate.net. Another derivative was reported with a Ki of 0.60 nM for the 5-HT1A receptor mdpi.com. These compounds often display selectivity for the 5-HT1A receptor over the 5-HT2A receptor mdpi.comrsc.orgnih.gov.

Furthermore, in vivo studies have investigated the antidepressant-like effects of coumarin derivatives. Compounds have been evaluated in models such as the Forced Swim Test (FST), a predictive assay for antidepressant activity. Some derivatives showed a reduction in immobility time, indicative of antidepressant-like effects, particularly after chronic treatment, suggesting that targeting the serotonergic system via coumarin scaffolds can yield compounds with potential antidepressant properties unav.edunih.gov. The mechanism often involves modulation of serotonin (5-HT) levels and receptor activity nih.govplos.org.

Table 1: 5-HT1A Receptor Affinity of Selected Coumarin Derivatives

| Compound Identifier / Description | Receptor Target | Binding Affinity (Ki or IC50) | Receptor Activity | Reference |

| Derivative with Ki = 0.60 nM | 5-HT1A | 0.60 nM | Not specified | mdpi.com |

| Derivative with Ki = 0.3–1.0 nM | 5-HT1A | 0.3–1.0 nM | Not specified | rsc.orgnih.gov |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (Compound 11) | 5-HT1A | 6157 nM | Antagonist | mdpi.comresearchgate.net |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (Compound 11) | 5-HT1A | 0.043 µM | Antagonist | mdpi.comresearchgate.net |

| 6-acetyl-5-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (Compound 8) | 5-HT1A | 1776 nM | Not specified | mdpi.com |

| Coumarin–benzimidazole (B57391) derivative 4d | Not specified | Not specified | Not specified | nih.gov |

| Coumarin–benzimidazole derivative 4c | Not specified | Not specified | Not specified | nih.gov |

| Coumarin–benzimidazole derivative 5a | Not specified | Not specified | Not specified | nih.gov |

| 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 5-HT1A | Not specified | Full agonist | nih.gov |

| Buspirone | 5-HT1A | Not specified | Partial agonist | nih.gov |

Antioxidant Properties and Radical Scavenging Potential

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Coumarin derivatives have demonstrated significant antioxidant capabilities, primarily through their ability to scavenge free radicals nih.govmdpi.comencyclopedia.pubmdpi.comnih.gov. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity.

Studies have shown that various coumarin derivatives exhibit potent DPPH radical scavenging activity, often comparable to or even exceeding that of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) nih.govencyclopedia.pub. For instance, coumarin-serine and coumarin-tyrosine hybrids displayed IC50 values of 28.23 µg/mL and 31.45 µg/mL, respectively, in the DPPH assay, compared to ascorbic acid's IC50 of 20.53 µg/mL encyclopedia.pub. Compound 4 demonstrated a particularly strong DPPH scavenging activity with an IC50 of 10 µg/mL encyclopedia.pub. Other studies have reported moderate to good antioxidative activity for coumarin–benzohydrazide derivatives, with specific compounds like 3d and 3e noted for their exceptionally high antioxidative potency mdpi.com. The presence of hydroxyl groups, particularly in ortho positions, and specific structural features like intramolecular hydrogen bonds can enhance radical scavenging capabilities encyclopedia.pubnih.gov.

Table 2: DPPH Radical Scavenging Activity of Selected Coumarin Derivatives

| Compound Identifier / Description | Assay Method | IC50 Value (µg/mL) | Standard/Reference | Reference |

| Ascorbic acid | DPPH | 24.17 | Standard | nih.gov |

| Butylated hydroxytoluene (BHT) | DPPH | 8.62 | Standard | nih.gov |

| Compound 6b (lipid peroxide scavenging) | Not specified | <3.90 | Not specified | nih.gov |

| Coumarin–tyrosine hybrid | DPPH | 31.45 | Ascorbic acid | encyclopedia.pub |

| Coumarin–serine hybrid | DPPH | 28.23 | Ascorbic acid | encyclopedia.pub |

| Ascorbic acid | DPPH | 20.53 | Standard | encyclopedia.pub |

| Compound 4 | DPPH | 10 | Not specified | encyclopedia.pub |

| Compound 3 | DPPH | 150.99 µM | Trolox | encyclopedia.pub |

| Trolox | DPPH | 243.39 µM | Standard | encyclopedia.pub |

| Coumarin–benzohydrazide derivative 3d | DPPH | Not specified | Not specified | mdpi.com |

| Coumarin–benzohydrazide derivative 3e | DPPH | Not specified | Not specified | mdpi.com |

Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is linked to various diseases. Coumarin derivatives have emerged as promising anti-inflammatory agents, targeting multiple pathways involved in the inflammatory cascade, including cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines mdpi.comjst.go.jpresearchgate.netcarcinogenesis.comaimspress.com.

Research has shown that certain coumarin derivatives can inhibit COX-1 and COX-2 enzymes. For example, compounds 6h and 6l demonstrated significant inhibition rates against COX-2, with 35.71% and 33.48% inhibition, respectively, at a concentration of 10 µM jst.go.jp. In vivo studies evaluating the anti-inflammatory activity in models like xylene-induced ear swelling have reported considerable inhibition rates. Compound 6l, for instance, suppressed swelling by 41.43% at a dose of 20 mg/kg jst.go.jp. In cellular assays using RAW 264.7 macrophage cell lines, coumarin derivatives C2 and C3 exhibited potent anti-inflammatory effects, with IC50 values of 25.09 µM and 12.2 µM, respectively, outperforming the reference drug diclofenac (B195802) (IC50 = 30.42 µM) carcinogenesis.com. These compounds also demonstrated significant inhibition of pro-inflammatory mediators such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) carcinogenesis.com. Other studies highlight coumarin derivatives with potent antiproteinase activity and selective inhibition of COX-2 isozymes mdpi.com.

Structure Activity Relationship Sar Analyses of 3 Benzamidocoumarin Derivatives

Influence of Substituents on the Benzamide (B126) Moiety on Biological Activity

Modifications to the benzamide portion of 3-benzamidocoumarin derivatives significantly impact their biological activity. Research has indicated that substituents on the phenyl ring of the benzamide moiety can be tolerated and even preferred, depending on their steric and electronic characteristics nih.gov. For instance, halogen substitutions (fluoro, chloro, bromo, iodo) have shown varied effects, with chlorine sometimes improving inhibitory capacity, while iodine may reduce affinity nih.gov. The electron-withdrawing or donating nature of these substituents plays a crucial role in modulating binding properties nih.gov.

Furthermore, the presence and position of an amino group on the benzamide moiety can enhance inhibitory capacity. However, further derivatization of this amino group often leads to a reduction in affinity nih.gov. Exchanging the phenyl group with aliphatic structures of similar size or lipophilicity generally results in a loss of activity, underscoring the importance of the aromatic nature of the benzamide ring nih.gov.

Impact of Substitutions on the Coumarin (B35378) Ring System (e.g., C4-hydroxy, C7-amino) on Biological Responses

Substitutions on the coumarin ring system itself are critical determinants of biological activity. For example, in the context of anticancer activity, the presence of a 3-chloro and a 4-methyl substituent on the coumarin moiety has been associated with greater activity nih.gov. Conversely, a 3-ethoxycarbonyl group in the coumarin ring has been observed to reduce efficacy nih.gov.

The introduction of a hydroxyl group at the C4 position of the coumarin ring can lead to a loss of activity against certain enzymes, such as Monoamine Oxidase B (MAO-B), but may favor neuroprotective effects core.ac.uk. Substitutions on the benzopyran ring, in general, are known to alter biological activities, influencing antibacterial, anti-HIV, anti-cancer, monoamine oxidase inhibition, and anticoagulant properties researchgate.netnih.gov. For antifungal activity, O-substitutions are considered essential, and the presence of short aliphatic chains or electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) can enhance activity mdpi.com.

Role of Lipophilicity and Pharmacophore Features in Optimizing Biological Activity

Optimizing the biological activity of this compound derivatives often involves fine-tuning their lipophilicity and identifying key pharmacophore features. Lipophilicity, often quantified by parameters like logP, plays a significant role in a compound's ability to cross biological membranes and interact with target sites nih.gov. SAR studies have demonstrated that the planarity and aromaticity of these derivatives are essential for their activity core.ac.uk.

For instance, in the development of lipoxygenase (LOX) inhibitors, the presence of a benzoyl ring at the C3 position of the coumarin core has been identified as a crucial feature for enhanced inhibitory activity mdpi.com. Quantitative Structure-Activity Relationship (QSAR) studies, which build mathematical relationships between chemical structure and biological activity, are instrumental in this optimization process wikipedia.org. These studies help elucidate the structural requirements for effective inhibition and guide the design of more potent and selective compounds.

SAR in Enzyme Inhibition (e.g., MAO-B, Chitinase (B1577495), LOX)

This compound derivatives have shown significant potential as inhibitors of various enzymes, with specific structural features dictating their potency and selectivity.

Monoamine Oxidase B (MAO-B) Inhibition: Coumarin derivatives, including those with benzamide moieties, are recognized as effective MAO-B inhibitors, relevant for treating neurodegenerative diseases like Parkinson's and Alzheimer's core.ac.ukresearchgate.netnih.govscienceopen.comscienceopen.com. SAR studies indicate that phenyl substitution at the C3 position of the coumarin ring significantly enhances MAO-B inhibition and can increase selectivity for MAO-A scienceopen.comscienceopen.comfrontiersin.org. Halogen substituents, particularly chlorine at the ortho-position of the phenyl ring, have demonstrated potent MAO-B inhibition researchgate.net.

Table 1: MAO-B Inhibition SAR Highlights

| Compound Designation | Key Structural Feature(s) | IC₅₀ (μM) for MAO-B | Reference |

|---|---|---|---|

| 3i | 3-phenylcoumarin (B1362560) with 3-chloro on phenyl ring | 0.095 | researchgate.net |

| 3j | 3-phenylcoumarin with 3-trifluoromethyl on phenyl ring | 0.150 | researchgate.net |

Chitinase Inhibition: Several 3-amidocoumarin derivatives have demonstrated significant chitinase inhibitory activity nih.govresearchgate.netresearchgate.net. Compound 5l, a 3-amidocoumarin, showed potent inhibition with an IC₅₀ value of 3.74 µM against Aspergillus fumigatus chitinase nih.gov. Other derivatives in the 3.74–5.6 µM range were also identified, highlighting the potential of this scaffold for developing chitinase inhibitors researchgate.netresearchgate.net.

Lipoxygenase (LOX) Inhibition: Coumarin derivatives can inhibit LOX enzymes, which are involved in inflammatory processes mdpi.comjbino.com. The presence of a benzoyl group at the C3 position of the coumarin core is crucial for enhanced inhibitory activity mdpi.com. For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one exhibited strong inhibition of soybean LOX-3, achieving 96.6% inhibition mdpi.com.

SAR in Cytotoxicity and Antiproliferative Activity

This compound derivatives have also been investigated for their cytotoxic and antiproliferative effects, particularly against cancer cell lines nih.govnih.govajol.inforsc.orgnih.govnih.gov.

Anticancer Activity: Modifications at the coumarin ring, such as 3-chloro and 4-methyl substituents, can lead to enhanced anticancer activity nih.gov. Coumarin-3-carboxamide derivatives have shown potent inhibition of cancer cell growth, with specific fluorinated benzamide derivatives exhibiting significant activity against HepG2 and HeLa cell lines nih.gov. For instance, 4-fluoro-substituted coumarin-3-carboxamide derivatives displayed IC₅₀ values as low as 0.39 μM against HeLa cells nih.gov.

Table 2: Cytotoxicity/Antiproliferative Activity Highlights

| Compound Designation | Cell Line(s) Tested | IC₅₀ Value(s) | Key Structural Feature(s) | Reference |

|---|---|---|---|---|

| 14b | HepG2 | 2.62–4.85 μM | 4-fluoro benzamide derivative | nih.gov |

| 14e | HeLa | 0.39–0.75 μM | 2,5-difluoro benzamide derivative | nih.gov |

| 6l | MDA-MB-231 | 18 ± 3 nM | Trioxatriangulene derivative with specific side chains | rsc.orgnih.gov |

| 6l | HCT-116 | 32 ± 14 nM | Trioxatriangulene derivative with specific side chains | rsc.orgnih.gov |

General Cytotoxicity: Studies on various coumarin derivatives have confirmed their significant cytotoxic potential against different cancer cell lines ajol.infonih.gov. The specific substitution patterns on both the coumarin core and the benzamide moiety are crucial for determining the potency and selectivity of these cytotoxic effects nih.gov.

Compound Names Mentioned

this compound

3-amidocoumarins

7-benzamidocoumarins

3-phenylcoumarin derivatives

Coumarin-3-carboxamide derivatives

3-benzylcoumarin imidazolium (B1220033) salts

Coumarin-3-carbonitrile

Coumarin-3-carboxylate

3-benzoyl-7-(benzyloxy)-2H-chromen-2-one

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

6-bromo-2-oxo-2H-chromene-3-carbonitrile

N-(6,8-disubstituted coumarin-3-yl)benzamides (8a-c)

3-N-(benzoyl)aminocoumarin-6-ylmethyl acetate (8a)

N-[6-(1-acetylpyrazol-3-yldiazineyl)coumarin-3-yl]benzamide (8b)

N-(8-methoxy-6-bromo-coumarin-3-yl)benzamide (8c)

3-carboxamido-7-substituted coumarins

3-phenylcoumarin analogs

6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one (2)

3-(3-methoxyphenyl)-2H-chromen-2-one (11)

6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one (1)

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (13)

Coumarin sulfonamide derivatives

3-coumaranone derivatives

Trioxatriangulene (TOTA+) derivatives

ADOTA+

DAOTA+

Compound 6l

Compound 3i

Compound 3j

Compound 3b

Compound 3c

Compound 60

Compound 31a

Compound 14b

Compound 14e

Compound 5l

Compound 9

Compound 21

Compound 1s

Benzamides

3-arylcoumarin derivatives

7,8-diacetoxy-3-arylcoumarin derivatives

3-arylcoumarins

3-phenylcoumarins

Computational and Theoretical Investigations of 3 Benzamidocoumarin

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, offering insights into potential drug-target interactions. Studies have explored the binding of coumarin (B35378) derivatives, including those related to 3-Benzamidocoumarin, with several key biological targets.

Protein-Ligand Binding Affinity Predictions

Research involving coumarin derivatives has explored their binding affinities to various receptors and enzymes, including the 5-HT1A receptor, VEGFR-2, MAO-B, and LOX.

5-HT1A Receptor: Studies on coumarin derivatives have shown high affinities for the 5-HT1A receptor, with some compounds exhibiting Ki values in the nanomolar range researchgate.netnih.govnih.gov. For instance, derivatives with specific substitutions on the coumarin core and piperazine (B1678402) ring, such as an ortho-methoxy substituent on the phenyl group of piperazine, have demonstrated subnanomolar affinities nih.govnih.govmdpi.com. Molecular docking studies have been employed to rationalize these high affinities, often revealing interactions with key residues within the receptor's binding site researchgate.netsemanticscholar.org.

VEGFR-2: Coumarin derivatives have also been investigated as potential inhibitors of VEGFR-2. Molecular docking studies have indicated binding affinities for coumarin-based compounds in the range of -7.723 to -9.900 kcal/mol when docked against VEGFR-2 mdpi.com. Some studies have reported even higher binding affinities, with values ranging from -11.0 to -11.5 kcal/mol for certain natural compounds targeting VEGFR-2 frontiersin.org. These studies suggest that coumarin scaffolds can effectively interact with the VEGFR-2 active site, comparable to known inhibitors like Sorafenib mdpi.com.

MAO-B: Coumarin derivatives have shown significant inhibitory activity against Monoamine Oxidase-B (MAO-B). For example, specific coumarin benzamide (B126) derivatives have demonstrated potent MAO-B inhibition with IC50 values as low as 0.095 μM and Ki values of 0.046 μM, exhibiting competitive reversible inhibition researchgate.net. Molecular docking studies have highlighted the importance of interactions with residues like Tyr398 and Cys172 in the MAO-B binding site for achieving high affinity researchgate.netmdpi.comencyclopedia.pub. The position of phenyl substitution on the coumarin core has also been found to influence MAO-B inhibitory activity and selectivity scienceopen.com.

LOX (Lipoxygenase): Coumarin derivatives have been evaluated for their lipoxygenase (LOX) inhibitory activity. Molecular docking studies have indicated that certain coumarin derivatives can bind effectively to soybean LOX-3 and human 5-LOX. The presence of a benzoyl ring at the 3-position of the coumarin core has been identified as important for forming hydrogen bonds and van der Waals interactions with binding site residues mdpi.comnih.gov.

Identification of Key Interacting Residues and Binding Pockets

Molecular docking studies not only predict binding affinities but also reveal the specific amino acid residues within the binding pockets that are crucial for ligand-target interactions.

5-HT1A Receptor: Key interactions often involve a salt bridge between Asp116 and a basic nitrogen atom of the ligand, along with favorable interactions with residues like Phe361, Tyr390, and either Ile385 or Asn392 researchgate.net. Some coumarin derivatives also show interactions with transmembrane helices researchgate.net.

VEGFR-2: Docking studies for VEGFR-2 inhibitors have identified interactions with residues such as Asp1046, Val914, Phe918, Ala866, Leu1035, Val899, Leu889, Cys1024, Ile888, Val848, Phe1047, Leu840, Lys868, and Glu885 frontiersin.org. Hydrophobic and electrostatic interactions, as well as hydrogen bonds, are frequently observed, contributing to the stability and affinity of the ligand within the binding pocket frontiersin.orgfrontiersin.orgresearchgate.net.

MAO-B: Interactions with residues like Tyr326, Tyr398, and Cys172 are frequently reported for MAO-B inhibitors. The phenyl ring of coumarin derivatives often engages in hydrophobic interactions with Tyr398 and Tyr435, while hydrogen bonds with Cys172 can enhance binding affinity researchgate.netmdpi.comencyclopedia.pub.

LOX: For LOX, key residues involved in binding include Asp766, which participates in hydrogen bonding, along with residues like Leu273, Thr274, Leu277, Leu560, Ile557, Arg755, and Ile772 lining the binding channel mdpi.com. Hydrogen bonds are often formed with residues such as His518, Asn713, and Gln716 mdpi.com.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of molecular electronic structure, reactivity, and properties.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.org. It allows for the calculation of properties such as molecular geometry, electronic states, and energy levels. DFT has been applied to study coumarin derivatives to understand their electronic and optical properties nih.govresearchgate.netmdpi.com. These studies often involve optimizing molecular structures and calculating parameters like HOMO-LUMO energy gaps, which are crucial indicators of reactivity and stability nih.govresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity researchgate.netwikipedia.org. The HOMO-LUMO energy gap is a key descriptor, with smaller gaps generally indicating higher reactivity and greater chemical stability nih.govresearchgate.net. FMO analysis of coumarin derivatives has revealed insights into their electronic transitions and potential for nonlinear optical (NLO) properties nih.govresearchgate.netresearchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to transform wave functions into localized orbitals, providing a Lewis-like picture of bonding and electron distribution uni-muenchen.dewikipedia.org. NBO analysis helps in understanding charge distribution, hybridization, and hyperconjugation within molecules, which contribute to their structural stability and electronic properties researchgate.netuni-muenchen.dewikipedia.org. For coumarin derivatives, NBO calculations can elucidate the nature of bonds and the extent of electron delocalization, offering a detailed view of their electronic structure researchgate.net.

Compound List:

this compound (Implicitly studied through its derivatives and related coumarin structures)

Coumarin

Triazolopyrazine derivatives

3-benzoyl-7-(benzyloxy)-2H-chromen-2-one

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

6-amidocoumarin derivatives (e.g., 3a-j)

3-(3′-bromophenyl)-6-methylcoumarin

trans-6-styrylcoumarin

3-thiazolhydrazinylcoumarins

6-(phenyldiazenyl)-2H-chromen-2-one derivatives

Coumarin-1,2,3-triazole hybrids

Phenyl-substituted coumarins (3-phenyl and 4-phenyl)

Natural compounds (e.g., Naringenin 7-p-coumaroylglucoside, Lettowifuraquinone, Abyquinone B)

Chalcones

Mannich bases of 3-acetyl-7-hydroxyl coumarins

Chromone-3-phenylcarboxamides

Coumarin-triazole-isatin hybrids

Benzopyran derivatives

5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives

Barbituric acid derivatives

3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole

Arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970)

Thiazole coumarin derivatives

Coumarin-thiazole-isatin hybrids

3-Thiazolyl-coumarins

6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives

7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (Compound 11)

7-(2-(4-. (4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (Compound 6i)

3-(triazolyl)-coumarin derivatives

Indole-substituted coumarins

3-phenyl-7,8-dimethoxydaphnetin

3-phenyl-4-substituted coumarins

4-phenyl-substituted coumarins

Kaempferia Galanga L. compounds (e.g., ?-3-carene)

Benzimidazole (B57391) derivatives

Investigation of Electronic Absorption and Emission Properties

The photophysical properties of coumarin derivatives, including their electronic absorption and emission characteristics, are significantly influenced by their molecular structure and substituents physchemres.orgresearchgate.net. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to understand these properties, including excitation energies, absorption wavelengths (λmax), and oscillator strengths physchemres.orgnih.govinformaticsjournals.co.inmdpi.com. These studies often reveal that modifications to the coumarin scaffold can lead to shifts in absorption and emission spectra, often indicating intramolecular charge transfer (ICT) processes physchemres.orgmdpi.com.

While specific experimental data for "this compound" itself is not directly detailed in the provided search snippets, studies on related coumarin derivatives highlight key trends. For instance, functionalization of the coumarin ring can result in red-shifts in the maximum excitation wavelength (λmax) as solvent polarity or pH changes nih.gov. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the coumarin moiety play a crucial role in modulating these electronic and photophysical behaviors researchgate.netbiointerfaceresearch.comnih.gov. Studies on benzocoumarins, which are π-extended coumarins, demonstrate that their photophysical properties can be superior to simpler coumarins, with absorption and emission wavelengths being sensitive to the linkage positions of substituents researchgate.netnih.gov. Computational analyses often correlate these spectral shifts with changes in molecular orbital energies and dipole moments, providing insights into the electronic transitions responsible for absorption and emission physchemres.orginformaticsjournals.co.in.

In Silico Predictions for Biological Activity and ADMET Properties

In silico methodologies are indispensable tools in modern drug discovery for predicting the biological activity and ADMET profiles of chemical compounds, thereby reducing the need for extensive experimental testing nih.goviapchem.orgglobalbiodefense.comnih.govmdpi.comimmunocure.us. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are prominent among these computational approaches mdpi.commdpi.comdovepress.comnih.govacs.orgs-in.it.

Biological Activity Predictions: QSAR studies aim to establish quantitative relationships between a compound's chemical structure and its biological activity mdpi.comnih.govacs.orgs-in.itmdpi.com. For coumarin derivatives, QSAR has been utilized to predict various activities, including antimicrobial researchgate.net, anti-inflammatory researchgate.net, anti-tubercular researchgate.net, and anticancer activities dovepress.comnih.gov. For example, QSAR models have indicated that electron-withdrawing groups at position C-3 can enhance activity against certain fungi mdpi.com. Similarly, studies on coumarin derivatives as CDK inhibitors revealed that dipole moment and the number of hydrogen bond donors are significant factors influencing inhibitory activity nih.gov. Molecular docking studies further complement these predictions by simulating the binding interactions of compounds with target proteins, offering insights into potential mechanisms of action biointerfaceresearch.comdovepress.comresearchgate.netonlinejbs.com.

ADMET Property Predictions: Predicting ADMET properties is critical for identifying potential drug candidates and mitigating development failures nih.goviapchem.orgnih.govscbdd.com. Various computational tools and machine learning algorithms are employed for this purpose nih.goviapchem.orgnih.govscbdd.commdpi.com. These tools can predict endpoints such as Caco-2 permeability, CYP3A4 inhibition, hERG channel blocking, and various toxicity parameters scbdd.commdpi.com. ADMET prediction models often rely on molecular descriptors that capture physicochemical, topological, and electronic features of a molecule nih.govnih.gov. For instance, ADMETlab 3.0 is a platform that offers predictions for numerous ADME and toxicity endpoints, utilizing advanced machine learning frameworks scbdd.com. Similarly, admetSAR 3.0 provides a comprehensive platform for ADMET assessment, including prediction and optimization modules nih.gov. Computational toxicology, utilizing QSAR and other predictive models, plays a vital role in assessing chemical risks and ensuring safety, often in compliance with regulatory guidelines globalbiodefense.commdpi.comimmunocure.uss-in.itinstem.com.

In Silico Data Table Examples:

While specific numerical data for this compound is not directly available in the provided snippets, the following tables illustrate the types of data generated and analyzed in related studies.

Table 1: Representative Photophysical Properties of Coumarin Derivatives (Illustrative Data)

| Compound ID | λabs (nm) | λem (nm) | Stokes Shift (nm) | Solvent | Reference |

| Coumarin-X | 330 | 400 | 70 | Ethanol | nih.gov |

| Coumarin-Y | 370 | 450 | 80 | DMSO | nih.gov |

| Benzocoumarin-Z | 420 | 510 | 90 | DMSO | researchgate.net |

Note: λabs denotes the wavelength of maximum absorption, and λem denotes the wavelength of maximum emission. Stokes Shift is the difference between emission and absorption maxima. Data is illustrative and based on general trends observed for coumarin derivatives.

Table 2: Illustrative In Silico ADMET Predictions for a Hypothetical Coumarin Derivative

| ADMET Endpoint | Predicted Value | Unit | Prediction Method | Confidence Score | Reference |

| Caco-2 Permeability | High | - | QSAR (ADMETlab) | High | scbdd.com |

| CYP3A4 Inhibition | Low | % | ML (LGBM) | Medium | mdpi.com |

| hERG Inhibition | Negative | - | Rule-based | High | scbdd.com |

| Mutagenicity | Negative | - | QSAR (admetSAR) | High | immunocure.us |

| Oral Bioavailability | Moderate | % | PBPK Modeling | Medium | nih.gov |

Note: This table presents hypothetical data to illustrate the types of predictions made using in silico tools. Actual predictions for this compound would require specific computational analyses.

Compound Name List:

this compound

Advanced Applications of 3 Benzamidocoumarin Derivatives in Research

Development as Fluorescent Probes for Bioimaging

The coumarin (B35378) nucleus serves as an excellent fluorophore, and its derivatives are widely employed as fluorescent probes for visualizing biological processes and structures. The ability to tune their emission and absorption wavelengths, quantum yields, and sensitivity to their environment makes them invaluable tools in biological research.

Mechanisms of Fluorescence Response

The fluorescence behavior of 3-benzamidocoumarin derivatives is often governed by established photophysical mechanisms that dictate their response to specific analytes or environmental changes. Key among these are:

Photoinduced Electron Transfer (PET): In PET mechanisms, a donor-acceptor system within the probe undergoes electron transfer upon excitation. When the analyte binds to the recognition site, it can either inhibit or facilitate this electron transfer, leading to a change in fluorescence intensity. For instance, a quencher molecule attached to the coumarin fluorophore can be removed upon analyte binding, restoring fluorescence researchgate.netnih.gov.

Intramolecular Charge Transfer (ICT): ICT occurs when photoexcitation leads to a redistribution of electron density from an electron-donating moiety to an electron-accepting moiety within the molecule. Changes in the local environment or analyte binding can alter the strength of this charge transfer, resulting in shifts in emission wavelength (solvatochromism) or intensity researchgate.netnih.govmdpi.comfrontiersin.org. Coumarin derivatives often feature electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position, promoting ICT mdpi.com.

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. This process is highly dependent on spectral overlap and distance. FRET-based probes are used to study molecular interactions and conformational changes, where analyte binding can alter the donor-acceptor distance and thus the FRET efficiency researchgate.netnih.gov.

Sensing of Specific Metal Ions

This compound derivatives have been extensively engineered as selective fluorescent chemosensors for various metal ions, crucial for understanding cellular processes and environmental monitoring.

Copper (Cu²⁺) and Zinc (Zn²⁺): A coumarin-based Schiff base chemosensor (CIH) demonstrated dual sensing capabilities for Cu²⁺ and Zn²⁺ ions, achieving nanomolar detection limits. CIH exhibited selective detection, with Cu²⁺ triggering fluorescence quenching via paramagnetic quenching and Zn²⁺ inducing fluorescence enhancement through CHEF (Chelation-Enhanced Fluorescence). Job's plots indicated a 1:1 binding stoichiometry for both ions, with a higher binding constant for Cu²⁺. The probe showed detection limits of 5.36 nM for Cu²⁺ and 3.49 nM for Zn²⁺, and was successfully applied for intracellular detection in SiHa cells nih.gov.

Iron (Fe³⁺) and Mercury (Hg²⁺): A coumarin derivative-functionalized nanoporous silica (B1680970) (S-DAC) was developed as a sensitive and selective fluorescent sensor for Fe³⁺ and Hg²⁺ ions in aqueous solutions. The sensor showed significant fluorescence quenching upon interaction with these ions, while other common metal ions did not induce notable spectral changes. The detection limits were reported as 0.28 × 10⁻⁹ M for Hg²⁺ and 0.2 × 10⁻⁹ M for Fe³⁺, highlighting excellent selectivity and sensitivity nih.gov.

Other Metal Ions: Coumarin ligands have been utilized to identify a variety of metal cations, including magnesium (Mg²⁺), and others, in diverse samples researchgate.net. Research has also shown coumarin derivatives with high UV-visible sensitivity for ions such as Al³⁺ and Mn²⁺ researchgate.net.

Table 1: Metal Ion Sensing Capabilities of Coumarin Derivatives

| Metal Ion | Detection Limit (nM) | Mechanism (Examples) | Selectivity | Application Notes | Reference |

| Cu²⁺ | 5.36 | Paramagnetic quenching | High | Intracellular detection in SiHa cells | nih.gov |

| Zn²⁺ | 3.49 | CHEF | High | Intracellular detection in SiHa cells | nih.gov |

| Hg²⁺ | 0.28 | Fluorescence quenching | High | Aqueous solutions, nanoporous silica support | nih.gov |

| Fe³⁺ | 0.2 | Fluorescence quenching | High | Aqueous solutions, nanoporous silica support | nih.gov |

| Mg²⁺ | Not specified | Not specified | Not specified | General detection in various samples | researchgate.net |

| Al³⁺ | Not specified | Not specified | Not specified | High UV-vis sensitivity | researchgate.net |

| Mn²⁺ | Not specified | Not specified | Not specified | High UV-vis sensitivity | researchgate.net |

Monitoring of Biological Analytes

Beyond metal ions, this compound derivatives are instrumental in monitoring various biological analytes and cellular microenvironments.

NAD(P)H Levels: While specific examples for this compound derivatives are not detailed in the provided snippets, coumarin-based probes are generally known for their ability to detect reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its phosphate (B84403) form (NADPH) due to their fluorescence properties, which can change upon interaction with these coenzymes researchgate.net.

pH: ICT-based fluorescent probes are particularly effective for intracellular pH monitoring due to their sensitivity to environmental polarity and charge distribution, which are influenced by protonation states mdpi.comfrontiersin.org.

Environmental Polarity: The ICT mechanism is highly sensitive to solvent polarity, making coumarin derivatives suitable for probing the microenvironment within cells or complex biological matrices researchgate.netmdpi.comfrontiersin.org.

Active Oxygen Species (ROS) and Sulfide (B99878): Coumarin derivatives have been developed for the detection of reactive oxygen species and sulfide species, often utilizing specific recognition groups that react with these analytes, leading to a fluorescence change researchgate.netnih.gov. For instance, probes based on the FRET mechanism have been designed for the detection of H₂S nih.gov.

Biosensing in Complex Biological Systems

The application of coumarin-based fluorescent probes extends to complex biological systems, including live cells and tissues. Their ability to exhibit cell permeability, low cytotoxicity, and specific targeting allows for in vivo imaging and real-time monitoring of biological events. For example, coumarin derivatives with methoxy (B1213986) groups have been successfully used for cell imaging researchgate.net. Probes like CIH have been demonstrated for mitotracking and intracellular detection of metal ions in living cells nih.gov. The design of ratio-based fluorescent probes, often utilizing the ICT mechanism, is particularly advantageous for accurate sensing in complex biological environments, as it can mitigate issues like self-quenching and variations in probe concentration nih.gov.

Role in Material Science Research

The robust photophysical properties of coumarin derivatives, including high quantum yields and photostability, make them attractive for material science applications.

Laser Dyes: Coumarin derivatives are well-established as efficient laser dyes, emitting in the blue-green region of the spectrum. Modifications at the 3-position, such as the incorporation of benzimidazole (B57391) moieties, have been explored for the synthesis of coumarin laser dyes researchgate.netscirp.org. Their tunable emission characteristics and high photostability are crucial for laser applications scirp.org.

Optical Brighteners: Certain coumarin derivatives, particularly those with specific substitutions like triazolyl radicals or cyanophenyl radicals at the 3-position, are utilized as optical brightening agents. These compounds absorb UV light and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. They are particularly effective on synthetic fibers like polyesters and polyamides google.comgoogle.com.

Organic Light-Emitting Diodes (OLEDs): The excellent fluorescence properties and tunable emission wavelengths of coumarin derivatives position them as promising candidates for use in OLEDs. Their ability to efficiently emit light upon electrical excitation is key to their application in display and lighting technologies researchgate.netresearchgate.net.

Compound List:

this compound (Scaffold)

7-hydroxi-3-vinylcoumarin

3-(1H-benzoimidazol-2-yl)coumarin-2-one

Coumarin-based Schiff base chemosensor (CIH)

7-diethylamino 3-acetyl coumarin (DAC)

Coumarin-based probes with methoxy groups

Coumarin-120 (C-120)

Stilbine-3 (STB-3)

Phenylcoumarin-3-carboxylates

Cyanophenylbenzocoumarin-3-carboxylates

Triazolyl-coumarin derivatives

7-alkoxy coumarins substituted in the 3 position (e.g., with 4-benzotriazolyl(2) phenyl radical, triazolyl radical, 2-benzimidazolyl radical, or para-cyanophenyl radical)

3-aroylbenzocoumarin-based luminogens

3-Perfluoroalkylated coumarin dyes

3-trifluoromethylated coumarins

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic reactions such as the Pechmann, Knoevenagel, and Perkin condensations. nih.govnih.govresearchgate.net While effective, these methods often involve harsh conditions, hazardous solvents, and metal catalysts, which can lead to environmental concerns and challenges in large-scale production. nih.gov Consequently, a significant future direction is the development of novel and eco-friendly synthetic pathways.

Modern synthetic chemistry is increasingly focusing on green chemistry principles to minimize waste and energy consumption. mdpi.com For 3-benzamidocoumarin and its analogues, this includes the use of:

Biocatalysis: Employing enzymes like lipases and peroxidases can facilitate reactions under mild conditions, such as ambient temperature and neutral pH, reducing the need for toxic reagents. nih.gov

Green Solvents: The use of deep eutectic solvents, vegetable juices, or even water as a reaction medium is being explored. researchgate.net These alternatives are often biodegradable and less toxic than traditional organic solvents. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reactions, often leading to higher yields in shorter timeframes and with lower energy input compared to conventional heating. mdpi.comresearchgate.net

Novel Catalysts: The development and use of recyclable catalysts, such as nanoparticles, can improve reaction efficiency and reduce waste. researchgate.netnih.gov

These green approaches not only make the synthesis of this compound more sustainable but can also lead to the discovery of new derivatives with unique properties. mdpi.com

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While numerous studies have demonstrated the biological effects of coumarin derivatives, a detailed understanding of their mechanism of action at the molecular level is often still developing. Future research will need to move beyond phenotypic screening to pinpoint the specific molecular targets and pathways through which 3-benzamidocoumarins exert their effects.

Emerging research on related coumarin structures provides a roadmap for these investigations. For instance, some 3-phenylcoumarin (B1362560) derivatives have been shown to interact with steroid hormone receptors like the Estrogen Receptor, mimicking the binding of natural steroids. nih.gov Other studies on 8-methoxycoumarin-3-carboxamides have revealed that they can induce apoptosis in cancer cells by activating key executioner proteins like caspase-3/7 and by disrupting the cellular skeleton through the inhibition of β-tubulin polymerization. nih.gov Furthermore, the bacterial HslV protease has been identified as a potential target for certain 3-substituted coumarins, suggesting a pathway for new antibacterial agents. researchgate.net

Future studies on this compound will likely involve:

Target Identification and Validation: Using techniques like affinity chromatography and proteomics to isolate and identify the specific proteins that bind to this compound derivatives.

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of this compound bound to its protein targets, revealing the precise molecular interactions.

Cellular Pathway Analysis: Utilizing molecular and cell biology techniques to trace the downstream effects of target engagement, mapping out the signaling cascades that are modulated.

A deeper mechanistic understanding will be crucial for optimizing the therapeutic potential of this compound analogues and for designing new compounds with improved selectivity and fewer off-target effects.

Integration of Multi-Omics Data in Biological Activity Studies

To gain a holistic view of the cellular response to this compound, future research will increasingly rely on the integration of multiple "omics" datasets. mdpi.comnih.gov This systems biology approach can reveal complex interactions and network-level effects that are not apparent from single-target studies. nih.gov The key omics fields to be integrated include:

Proteomics: This involves the large-scale study of proteins. nih.gov By comparing the proteome of cells before and after treatment with this compound, researchers can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. mdpi.comresearchgate.netnih.gov This can provide direct clues about the compound's mechanism of action and potential biomarkers of response. researchgate.net